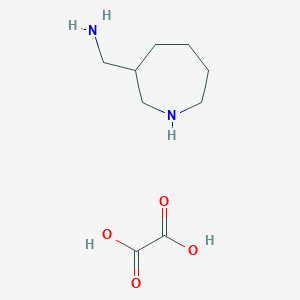
4-Cyclopropyl-4-methylpiperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Cyclopropyl-4-methylpiperidine hydrochloride is C9H18ClN. The InChI code for this compound is 1S/C9H17N.ClH/c1-9(8-2-3-8)4-6-10-7-5-9;/h8,10H,2-7H2,1H3;1H .Its storage temperature is normal . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved information .
Scientific Research Applications
Synthesis of Bioactive Molecules
4-Cyclopropyl-4-methylpiperidine hydrochloride: is a valuable intermediate in the synthesis of bioactive molecules. Its piperidine core is a common motif in many pharmaceuticals, and its modification can lead to the development of new drugs with potential anti-cancer, antihypertensive, and antimicrobial properties .
Development of Central Nervous System (CNS) Agents
The piperidine structure is pivotal in CNS agents. Derivatives of 4-Cyclopropyl-4-methylpiperidine hydrochloride could be explored for the development of novel CNS drugs, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Creation of Agrochemicals
In agrochemical research, 4-Cyclopropyl-4-methylpiperidine hydrochloride can be used to create compounds with herbicidal or insecticidal activity. Its structural flexibility allows for the synthesis of various derivatives that can be tested for their efficacy in protecting crops .
Material Science Applications
This compound’s stability and reactivity make it an interesting candidate for material science applications. It could be used in the synthesis of organic semiconductors or as a building block for more complex organic materials .
Catalysis Research
The piperidine ring in 4-Cyclopropyl-4-methylpiperidine hydrochloride can act as a ligand in catalytic systems. It may be used to develop new catalysts for organic reactions, potentially improving efficiency and selectivity .
Analytical Chemistry
As a standard or reference compound, 4-Cyclopropyl-4-methylpiperidine hydrochloride can be used in analytical chemistry to calibrate instruments or validate analytical methods, due to its well-defined properties and high purity .
Chemical Education
This compound can serve as an example in chemical education, illustrating the synthesis and application of piperidine derivatives in medicinal chemistry and organic synthesis courses .
Pharmaceutical Formulation
4-Cyclopropyl-4-methylpiperidine hydrochloride: may be used in pharmaceutical formulation research to improve the pharmacokinetic properties of drug candidates, such as solubility and stability .
Safety And Hazards
The safety information for 4-Cyclopropyl-4-methylpiperidine hydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
4-cyclopropyl-4-methylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-9(8-2-3-8)4-6-10-7-5-9;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGITDOTGBPOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-4-methylpiperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1382381.png)




![tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B1382390.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid](/img/structure/B1382392.png)




